(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC13615065
Molecular Formula: C8H10ClNO3
Molecular Weight: 203.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClNO3 |
|---|---|
| Molecular Weight | 203.62 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2-hydroxyphenyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m0./s1 |
| Standard InChI Key | DAQIOEDLFVEAKH-FJXQXJEOSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)[C@@H](C(=O)O)N)O.Cl |
| SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)O.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)O.Cl |
Introduction
(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol . This compound is a hydrochloride salt of the parent compound, (S)-2-amino-2-(2-hydroxyphenyl)acetic acid, which is a derivative of phenylacetic acid. The compound's structure includes an amino group and a hydroxyl group attached to a phenyl ring, making it a potential candidate for various biochemical applications.
Synthesis and Preparation
While specific synthesis details for (S)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride are not widely documented, its parent compound can be synthesized through various organic chemistry methods. Generally, compounds with similar structures are prepared using techniques such as methylation, formylation, and reduction reactions, as seen in the synthesis of related metabolites like 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid .
Storage and Handling
The compound should be stored in a dry environment at room temperature, similar to other hydrochloride salts . It is essential to handle the compound with care due to its chemical properties and potential reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume